molecular formula C16H21N3O2S B7073113 N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[2,3-d]pyrimidin-4-amine

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B7073113
M. Wt: 319.4 g/mol
InChI Key: KKWHMEUHSUOGQH-UHFFFAOYSA-N
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Description

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its unique spirocyclic structure and the presence of both thieno and pyrimidinyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-2-21-13-9-12(16(13)4-6-20-7-5-16)19-14-11-3-8-22-15(11)18-10-17-14/h3,8,10,12-13H,2,4-7,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWHMEUHSUOGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCOCC2)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the spirocyclic intermediate, 3-ethoxy-7-oxaspiro[3.5]nonan-1-one. This intermediate can be synthesized through a cyclization reaction involving ethyl 3-oxobutanoate and 1,3-dibromopropane under basic conditions .

The next step involves the formation of the thieno[2,3-d]pyrimidine core. This can be achieved by reacting 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine scaffold. The final step is the coupling of the spirocyclic intermediate with the thieno[2,3-d]pyrimidine derivative under amination conditions, typically using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism by which N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound may inhibit the activity of certain kinases, leading to the modulation of signaling pathways that control cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)pyrimidin-4-amine
  • N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[3,2-d]pyrimidin-4-amine

Uniqueness

Compared to similar compounds, N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)thieno[2,3-d]pyrimidin-4-amine stands out due to its specific spirocyclic structure and the presence of both thieno and pyrimidinyl groups. This unique combination of structural features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

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